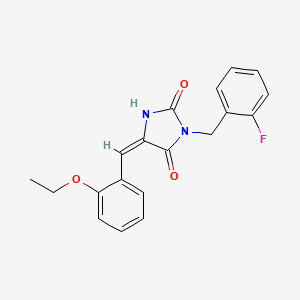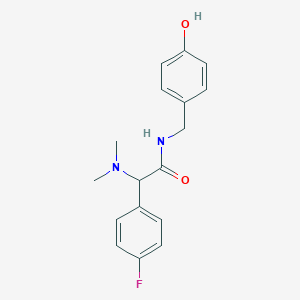
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione, also known as EF-24, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been shown to be stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
For research on 5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione include evaluating its safety and efficacy in clinical trials, identifying its optimal dosage and administration route, and exploring its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify its molecular targets.
合成方法
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione can be synthesized by reacting ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-5-carboxylate with 2-fluorobenzyl bromide in the presence of a base. The resulting product is then treated with 2-ethoxybenzaldehyde to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-4-7-13(17)11-16-18(23)22(19(24)21-16)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3,(H,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTKYERWQBNDQV-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5643320.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5643326.png)

![N-{4-[6-(acetylamino)-5-chloro-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B5643333.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5643347.png)
![3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5643355.png)
![methyl 4-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5643365.png)
![9-(3-phenoxypropanoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5643369.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5643372.png)

![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5643402.png)
![N-(2-methyl-1,1-dioxido-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-yl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643405.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinol](/img/structure/B5643409.png)
![N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5643417.png)
